molecular formula C7H6F2O B1359066 2-(Difluoromethyl)phenol CAS No. 271249-71-9

2-(Difluoromethyl)phenol

Cat. No. B1359066
CAS RN: 271249-71-9
M. Wt: 144.12 g/mol
InChI Key: XSLLINTVUSKCGX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.121 .


Synthesis Analysis

The synthesis of 2-(Difluoromethyl)phenol and similar compounds has been a subject of research. One approach involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached . The biological environment changes the molecular structure of DFMO only slightly .


Chemical Reactions Analysis

Phenols, including 2-(Difluoromethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Late-stage Difluoromethylation

Late-stage difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Difluoromethylation of Heterocycles

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .

Difluoromethylation in Drug Development

Several FDA-approved drugs contain the CF2 group . On account of this, considerable research efforts have been geared toward the efficient introduction of difluoromethyl groups into organic compounds .

Difluoromethylation in Biomolecule Modification

An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This has opened up new avenues for the modification and study of biomolecules.

Difluoromethylation in Process Chemistry

The advances in difluoromethylation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This has implications for the large-scale production of pharmaceuticals and other chemicals.

6. Difluoromethylation in the Development of Imaging Probes The development of dual-modal (MRI/optical) imaging probes for apoptosis has been another application of difluoromethylation . This has potential implications for medical imaging and diagnostics.

Safety and Hazards

The safety data sheet for 2-(Difluoromethyl)phenol suggests that it may be hazardous if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

properties

IUPAC Name

2-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLLINTVUSKCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612759
Record name 2-(Difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)phenol

CAS RN

271249-71-9
Record name 2-(Difluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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